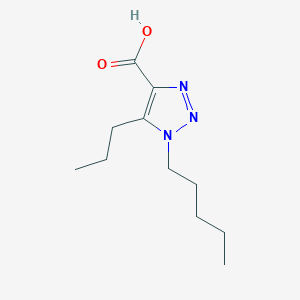
1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can be synthesized using “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The reaction is typically carried out in an aqueous medium, which provides a green and efficient approach to synthesizing triazoles .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which allows for the efficient and scalable production of triazoles. This method utilizes a flow reactor and a heterogeneous copper catalyst to achieve high yields and functional group tolerance .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: Substitution reactions can introduce new substituents to the triazole ring, enhancing its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various substituted triazoles, which can exhibit enhanced biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and materials.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, dyes, and corrosion inhibitors
Wirkmechanismus
The mechanism of action of 1-pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of carbonic anhydrase-II, an enzyme involved in various physiological processes. The compound binds to the active site of the enzyme, inhibiting its activity and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Triazole: A basic triazole structure with diverse applications.
1,2,4-Triazole: Another triazole isomer with unique properties and applications.
1,5-Disubstituted 1,2,3-Triazoles: Compounds with similar substitution patterns but different biological activities
Uniqueness: 1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a carbonic anhydrase-II inhibitor sets it apart from other triazoles .
Eigenschaften
Molekularformel |
C11H19N3O2 |
|---|---|
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
1-pentyl-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H19N3O2/c1-3-5-6-8-14-9(7-4-2)10(11(15)16)12-13-14/h3-8H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
YTLMPIIBXNQPLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C(=C(N=N1)C(=O)O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


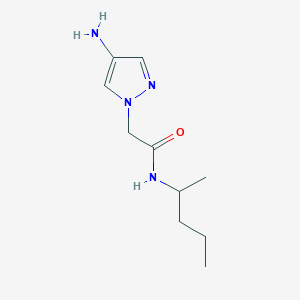
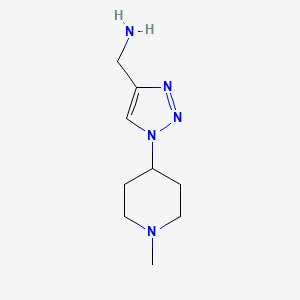
![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid](/img/structure/B13634489.png)
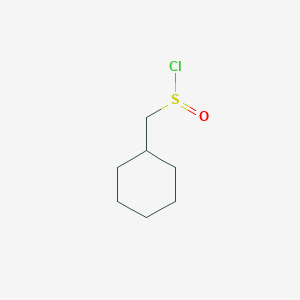
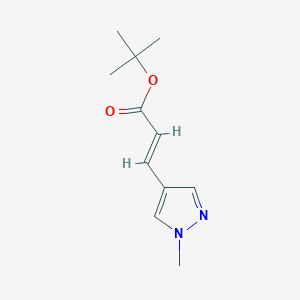
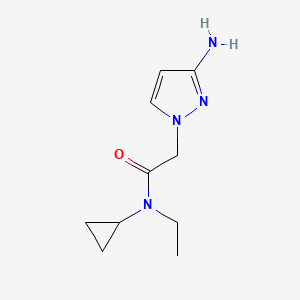

![Tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13634529.png)

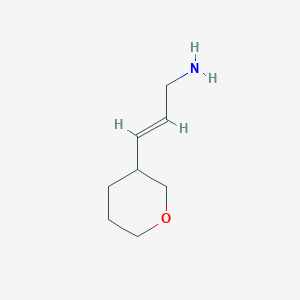


![2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13634551.png)

